1,1-Difluorobutan-2-amine hydrochloride is a fluorinated organic compound with significant importance in chemical research and pharmaceutical applications. Its molecular formula is and it features a difluorobutane backbone with an amine functional group. The hydrochloride salt form enhances its solubility and stability in aqueous environments, making it suitable for various scientific studies.
This compound can be synthesized through various chemical methods, as detailed in scientific literature and patents. Its synthesis often involves the introduction of fluorine atoms into a butane structure, followed by amination processes to yield the amine hydrochloride form.
1,1-Difluorobutan-2-amine hydrochloride is classified as an aliphatic amine due to the presence of the amine group attached to an aliphatic carbon chain. It is also categorized under fluorinated compounds, which are known for their unique chemical properties that differ from their non-fluorinated counterparts.
The synthesis of 1,1-difluorobutan-2-amine hydrochloride can be achieved through several methods, primarily involving nucleophilic substitution reactions or the use of fluorinated precursors.
The synthesis may involve multiple steps with yields varying based on reaction conditions such as temperature, solvent choice, and reaction time. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.
This structure reveals that two fluorine atoms are attached to the first carbon atom of a butane chain, while an amine group is positioned at the second carbon.
1,1-Difluorobutan-2-amine hydrochloride can participate in various chemical reactions typical for amines:
These reactions often require specific conditions such as temperature control and may produce by-products that need to be separated through purification techniques like chromatography.
The mechanism of action for 1,1-difluorobutan-2-amine hydrochloride primarily relates to its role in biological systems when used as a pharmaceutical agent.
Research indicates that fluorinated compounds can enhance lipophilicity and metabolic stability, which may influence their bioavailability and efficacy in therapeutic applications.
Physical properties such as melting point and solubility are crucial for understanding how this compound behaves under different environmental conditions.
1,1-Difluorobutan-2-amine hydrochloride has several applications in scientific research:
This compound exemplifies how modifications at the molecular level can lead to significant changes in chemical behavior and applicability within medicinal chemistry and related fields.
The strategic incorporation of fluorine atoms into organic molecules has revolutionized pharmaceutical chemistry, with fluorinated amines emerging as privileged scaffolds in drug design. The historical trajectory of fluorinated amines parallels broader trends in medicinal chemistry, where fluorine introduction evolved from a curiosity to a fundamental strategy for optimizing drug candidates. By the early 21st century, approximately 20% of marketed pharmaceuticals contained at least one fluorine atom, rising to include 3 of the top 10 best-selling drugs in 2011 [1] [8]. This trend has persisted robustly, with the FDA approving 10 fluorinated drugs in 2021 alone—representing 20% of all novel drug approvals that year—spanning therapeutic areas from oncology (sotorasib for non-small cell lung cancer) to cardiology (vericiguat for heart failure) and antiviral therapy [1].
The development of 1,1-difluorobutan-2-amine hydrochloride epitomizes this evolution, serving as a building block for complex molecules that exploit fluorine’s unique properties. Its emergence was enabled by advances in stereoselective fluorination methodologies developed over the past two decades, addressing historical challenges in C–F bond formation. During the COVID-19 pandemic, fluorinated drugs like Paxlovid® (nirmatrelvir/ritonavir) underscored the clinical indispensability of fluorinated amines, validating their role in enhancing drug efficacy and pharmacokinetics [1]. The compound represents a modern iteration of fluorinated amine synthons designed for precise modulation of bioactivity, reflecting lessons learned from early fluorinated drugs like fluoxetine (Prozac®) and ciprofloxacin.
Table 1: Notable Fluorinated Amine Drugs Approved Since 2020
Drug Name | Therapeutic Indication | Fluorine Role | Year Approved |
---|---|---|---|
Sotorasib | Non-small cell lung cancer | Enhances target binding and metabolic stability | 2021 |
Vericiguat | Chronic heart failure | Optimizes bioavailability and half-life | 2021 |
Belzutifan | Von Hippel-Lindau disease | Blocks metabolic hotspots; modulates lipophilicity | 2021 |
Paxlovid (nirmatrelvir) | COVID-19 treatment | Improves protease binding and oral bioavailability | 2021 |
The gem-difluoro motif in 1,1-difluorobutan-2-amine hydrochloride (molecular formula: C₄H₁₀ClF₂N; MW: 145.58 g/mol) exemplifies fluorine’s multifaceted impact on bioactive molecule design [4] [6]. The physicochemical properties imparted by the two fluorine atoms at the C1 position critically influence the compound’s behavior in biological systems:
Table 2: Physicochemical Properties Influenced by Fluorination in 1,1-Difluorobutan-2-amine Hydrochloride
Property | Impact of 1,1-Difluoro Substitution | Biological Consequence |
---|---|---|
Metabolic Stability | Blocks β-oxidation at C1; resists enzymatic deamination | Prolonged half-life; reduced dosing frequency |
Lipophilicity (logP) | Increases by ~0.5–0.8 units vs. non-fluorinated analog | Enhanced membrane permeability |
pKₐ Modulation | Electron-withdrawing effect lowers amine pKₐ by 1–2 units | Optimizes blood-brain barrier penetration and solubility |
Conformational Bias | Restricts C–C bond rotation via gauche effect | Preorganizes molecule for target engagement |
The stereogenic center at C2 in 1,1-difluorobutan-2-amine hydrochloride dictates its biological interactions and synthetic accessibility. The (S)-enantiomer (CAS: 869334-33-8) is typically prioritized in drug discovery due to the prevalence of enantioselective targets like enzymes and G-protein-coupled receptors [10]. Key considerations include:
Table 3: Enantioselective Synthesis Methods for Chiral Fluorinated Amines
Method | Conditions | Enantioselectivity | Limitations |
---|---|---|---|
Iridium-catalyzed desymmetrization | Ir-Cω catalyst, LiOTf, malonate nucleophiles | Up to 96% ee | Requires fluorophilic activators |
Enzymatic resolution | Alanine dehydrogenase, cofactor recycling | >99% ee | Substrate specificity |
Diastereospecific DAST fluorination | DAST or Deoxofluor®, neighboring group participation | Retention configuration | Limited to specific substrates |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: